molecular formula C9H14N2O4 B598919 6-(Diethoxymethyl)uracil CAS No. 16953-48-3

6-(Diethoxymethyl)uracil

Cat. No.: B598919
CAS No.: 16953-48-3
M. Wt: 214.221
InChI Key: LQCCRJJNSIGAOV-UHFFFAOYSA-N
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Description

6-(Diethoxymethyl)uracil is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a diethoxymethyl group at the 6th position of the uracil ring. Uracil derivatives are known for their significant roles in various biological and chemical processes, making them valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Diethoxymethyl)uracil typically involves the alkylation of uracil at the 6th position. One common method includes the reaction of uracil with diethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 6-(Diethoxymethyl)uracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding uracil derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diethoxymethyl group.

    Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.

Major Products:

  • Oxidized uracil derivatives.
  • Reduced uracil derivatives.
  • Substituted uracil derivatives with various functional groups.

Scientific Research Applications

6-(Diethoxymethyl)uracil has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential role in nucleic acid analogs and as a probe for understanding RNA interactions.

    Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to nucleobases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(Diethoxymethyl)uracil involves its interaction with biological macromolecules. As a uracil derivative, it can mimic natural nucleobases and potentially interfere with nucleic acid synthesis and function. The diethoxymethyl group may enhance its binding affinity to specific molecular targets, leading to inhibition of enzymatic activities or disruption of nucleic acid structures.

Comparison with Similar Compounds

    6-Methyluracil: Similar in structure but with a methyl group instead of a diethoxymethyl group.

    6-Azauracil: Contains a nitrogen atom at the 6th position, making it an antagonist of uracil.

    6-Chlorouracil: Has a chlorine atom at the 6th position, used in various chemical syntheses.

Uniqueness: 6-(Diethoxymethyl)uracil is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical properties and reactivity. This modification can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.

Properties

IUPAC Name

6-(diethoxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-3-14-8(15-4-2)6-5-7(12)11-9(13)10-6/h5,8H,3-4H2,1-2H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCCRJJNSIGAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=O)NC(=O)N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660413
Record name 6-(Diethoxymethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16953-48-3
Record name 6-(Diethoxymethyl)-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16953-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Diethoxymethyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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